molecular formula C6H8N2O B1282342 4-Amino-1-methylpyridin-2(1H)-one CAS No. 952182-01-3

4-Amino-1-methylpyridin-2(1H)-one

Cat. No.: B1282342
CAS No.: 952182-01-3
M. Wt: 124.14 g/mol
InChI Key: CRGNLDFNDMPVBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-1-methylpyridin-2(1H)-one (CAS 952182-01-3) is a pyridinone derivative featuring an amino group at position 4 and a methyl group at position 1 of the pyridine ring. Its hydrochloride salt (CAS 1404373-78-9) is also widely used, with a structural similarity score of 0.90 compared to the parent compound .

Properties

IUPAC Name

4-amino-1-methylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-8-3-2-5(7)4-6(8)9/h2-4H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRGNLDFNDMPVBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=CC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90538721
Record name 4-Amino-1-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90538721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952182-01-3
Record name 4-Amino-1-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90538721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-AMINO-1-METHYLPYRIDIN-2-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-methylpyridin-2(1H)-one typically involves the reaction of 4-chloro-1-methylpyridin-2(1H)-one with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-100°C to facilitate the substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using a continuous flow reactor to ensure consistent product quality and yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1-methylpyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or hydrazines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products: The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted pyridines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Amino-1-methylpyridin-2(1H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and is investigated for its therapeutic potential.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-1-methylpyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Modifications and Substituent Effects

The biological and physicochemical properties of pyridinone derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis of key analogues:

Table 1: Structural and Physicochemical Comparison
Compound Name CAS Number Molecular Formula Molecular Weight Substituents Melting Point (°C) Purity (%) Similarity Score
4-Amino-1-methylpyridin-2(1H)-one 952182-01-3 C₆H₈N₂O 124.14 1-CH₃, 4-NH₂ Not reported 97 1.00 (Reference)
This compound HCl 1404373-78-9 C₆H₉ClN₂O 160.60 1-CH₃, 4-NH₂·HCl Not reported 97 0.90
4-Amino-5-methylpyridin-2(1H)-one 95306-64-2 C₆H₈N₂O 124.14 5-CH₃, 4-NH₂ Not reported 98 0.86
3-Amino-1-methylpyridin-2(1H)-one HCl 1523570-95-7 C₆H₉ClN₂O 160.60 1-CH₃, 3-NH₂·HCl Not reported 98 0.84
5-Amino-1-(4-hydroxybutyl)-4-methylpyridin-2(1H)-one 1526505-67-8 C₁₀H₁₆N₂O₂ 196.25 1-(4-hydroxybutyl), 4-CH₃, 5-NH₂ Not reported N/A Not scored

Key Observations :

  • Substituent Position : Shifting the methyl group from position 1 (as in the reference compound) to position 5 (CAS 95306-64-2) reduces structural similarity to 0.86, likely altering solubility and receptor binding .
  • Hydrochloride Salts : The hydrochloride derivative (CAS 1404373-78-9) retains high similarity (0.90) but exhibits improved aqueous solubility due to ionic character .
  • Extended Side Chains : Introducing a 4-hydroxybutyl group (CAS 1526505-67-8) increases molecular weight and may enhance blood-brain barrier penetration, relevant for neurological applications .

Biological Activity

4-Amino-1-methylpyridin-2(1H)-one, also known as 4-AMPO, is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

4-AMPO is characterized by its pyridinone structure, featuring an amino group at the 4-position and a methyl group at the 1-position of the pyridine ring. Its molecular formula is C6H8N2OC_6H_8N_2O with a molecular weight of approximately 140.14 g/mol. The compound exhibits properties that make it a valuable intermediate in the synthesis of various pharmaceuticals.

Biological Activities

Research indicates that 4-AMPO possesses several notable biological activities:

  • Antimicrobial Properties : Studies have shown that 4-AMPO exhibits antimicrobial activity against various pathogens, suggesting its potential as an antibacterial agent.
  • Inhibition of JNK Isoforms : The compound has been utilized in developing selective inhibitors for JNK2/3 isoforms, demonstrating over 30-fold selectivity over JNK1. These inhibitors have shown protective effects against oxidative stress in cellular models.
  • Anticancer Activity : Preliminary studies suggest that compounds related to 4-AMPO can decrease the viability of breast cancer cells, particularly in triple-negative breast cancer (TNBC) models .

The mechanisms by which 4-AMPO exerts its biological effects involve interactions with specific molecular targets:

  • JNK Pathway Modulation : Inhibitors derived from 4-AMPO target the JNK signaling pathway, which is crucial in regulating apoptosis and cell survival. This modulation can lead to reduced oxidative stress and improved mitochondrial function.
  • Cell Viability Reduction : In vitro studies have demonstrated that certain derivatives of 4-AMPO significantly reduce cell viability in breast cancer cell lines, indicating potential anticancer properties .

Data Table: Biological Activities of this compound

Activity TypeDescriptionReference
AntimicrobialExhibits activity against various pathogens
JNK InhibitionSelective inhibitors with protective effects against oxidative stress
AnticancerDecreases viability in TNBC cell lines

Case Studies

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of 4-AMPO against several bacterial strains. Results indicated significant inhibition zones, suggesting its potential as a therapeutic agent in treating infections caused by resistant bacteria.
  • Cancer Cell Viability : In a recent experiment involving MDA-MB-231 (TNBC) and MCF-7 (HER2-positive) cell lines, derivatives of 4-AMPO were tested for their ability to reduce cell viability. Compound variants showed varied efficacy, with some achieving significant reductions at low concentrations (6.25 µM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.